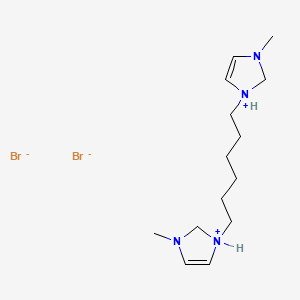
1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by a hexane chain, with bromide ions as counterions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium rings can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imidazolium rings, although specific conditions depend on the desired product.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with chloride ions would yield the corresponding chloride salt of the compound.
科学的研究の応用
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
作用機序
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with molecular targets such as enzymes and microbial cell membranes. The imidazolium rings can disrupt the function of enzymes by binding to their active sites, while the bromide ions can interfere with cellular processes . These interactions lead to the antimicrobial and catalytic properties of the compound.
類似化合物との比較
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-phenylurea): This compound has a similar hexane backbone but different functional groups, leading to distinct properties and applications.
Irganox 1098: A primary antioxidant used for stabilizing polymers, with a different chemical structure but similar industrial applications.
1,1’-(Hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Another imidazolium salt with different counterions, used in various chemical reactions.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is unique due to its specific combination of imidazolium rings and bromide counterions, which confer distinct antimicrobial and catalytic properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
特性
CAS番号 |
349081-22-7 |
|---|---|
分子式 |
C14H28Br2N4 |
分子量 |
412.21 g/mol |
IUPAC名 |
3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C14H26N4.2BrH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H |
InChIキー |
DBYKXCZWWWADHV-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
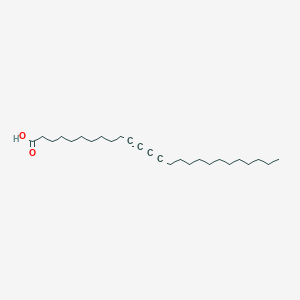
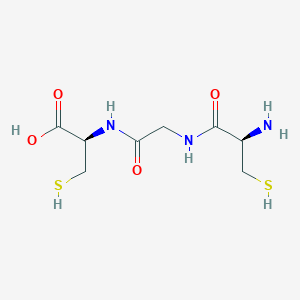
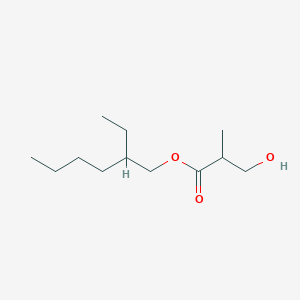
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)


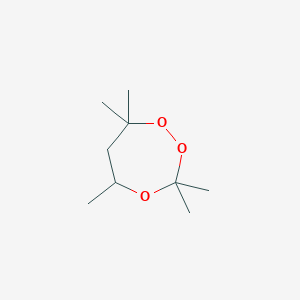
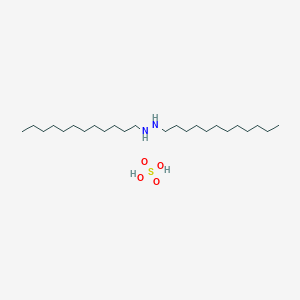

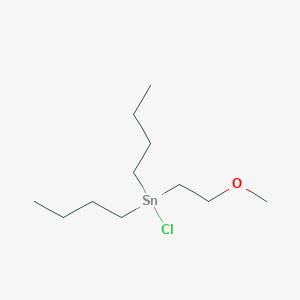
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)

